molecular formula C14H16O2 B15068630 6-Vinyl-7-methoxy-2,2-dimethylchromene CAS No. 62458-61-1

6-Vinyl-7-methoxy-2,2-dimethylchromene

Cat. No.: B15068630
CAS No.: 62458-61-1
M. Wt: 216.27 g/mol
InChI Key: RRUFTPKJXNXMAE-UHFFFAOYSA-N
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Description

6-Vinyl-7-methoxy-2,2-dimethylchromene is an organic compound with the molecular formula C14H16O2 and an average mass of 216.28 Da . This chromene derivative has been identified as a subject of interest in enzoinformatics and pharmacological research. Specifically, it has been investigated for its potential anticancer properties through molecular docking studies, which target the Polo-like kinase 1 (PLK1) enzyme . PLK1 is a recognized regulator of cell division (mitosis), and its overexpression is frequently associated with various cancers, making it a promising target for therapeutic development . In these computational assessments, this compound demonstrated binding capability to the PLK1 enzyme with a free energy of binding (∆G) of -5.91 kcal/mol and an inhibition constant (Ki) of 46.68 µM, suggesting a potential role as a PLK1 inhibitor . This compound was isolated from the leaves of Ageratum houstonianum , indicating its natural product origin . These preliminary in silico findings warrant further investigation to validate its bioactivity and mechanism of action in biological systems. This product is intended for research purposes and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62458-61-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-ethenyl-7-methoxy-2,2-dimethylchromene

InChI

InChI=1S/C14H16O2/c1-5-10-8-11-6-7-14(2,3)16-13(11)9-12(10)15-4/h5-9H,1H2,2-4H3

InChI Key

RRUFTPKJXNXMAE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)C=C)C

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations

Isolation from Plant Species

6-Vinyl-7-methoxy-2,2-dimethylchromene has been identified as a constituent of several species within the Asteraceae family. Detailed phytochemical studies have confirmed its presence in the following plants:

Ageratum conyzoides, commonly known as goatweed, is a significant natural source of this compound. Investigations into the chemical composition of this plant have revealed the presence of this and other related chromene derivatives. The essential oil of Ageratum conyzoides has been a primary focus of these studies, where this compound is often found alongside other chromenes like precocene I and II. The presence of these compounds is considered to be of chemotaxonomic significance for the genus Ageratum.

Similar to its congener, Ageratum houstonianum has been found to contain this compound. Phytochemical analyses of the leaves of this species have led to the identification of this compound among other bioactive molecules. Research has highlighted the presence of various chromene derivatives in the essential oil of A. houstonianum.

Encelia farinosa, or brittlebush, is another member of the Asteraceae family from which this compound has been isolated. Studies focusing on the chemical constituents of this desert shrub have confirmed the presence of this vinyl-substituted chromene.

While a variety of chemical compounds, including sesquiterpene lactones and phenolic metabolites, have been isolated from Tolpis barbata, current scientific literature does not explicitly report the presence of this compound in this particular species.

Investigations into the volatile oil of Hemizonia fitchii, a resinous tarweed, have led to the identification of this compound as one of its major constituents. researchgate.net This compound was isolated alongside other chromenes, such as encecalin (B14886) and eupatoriochromene. researchgate.net

Table 1: Natural Occurrence of this compound

Plant Species Family Plant Part
Ageratum conyzoides Asteraceae Whole Plant, Essential Oil
Ageratum houstonianum Asteraceae Leaves, Essential Oil
Encelia farinosa Asteraceae Not specified

Extraction and Isolation Methodologies from Natural Sources

The extraction and isolation of this compound from its natural plant sources involve several established phytochemical techniques. The specific methodology often depends on the plant matrix and the part of the plant being analyzed.

For Ageratum conyzoides, a common approach involves the hydrodistillation of the aerial parts to obtain the essential oil, which is then subjected to chromatographic analysis. Another method described is the preparation of an ethanol (B145695) extract from the whole plant, followed by subsequent fractionation and purification steps.

In the case of Ageratum houstonianum, a frequently employed method is the preparation of a crude methanol (B129727) extract from the dried and powdered leaves. This extract is then subjected to further separation and purification using techniques such as preparative Thin-Layer Chromatography (TLC). The isolated compounds are subsequently identified and characterized using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).

From Hemizonia fitchii, the volatile oil is typically obtained and analyzed using a combination of Thin-Layer Chromatography (TLC) and capillary Gas Chromatography-Mass Spectrometry (GC-MS). For the isolation of individual chromenes, including this compound, fractionation of the oil is carried out using preparative TLC and column chromatography. The structural confirmation of the isolated compounds is then achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

General extraction protocols for chromenes from plant materials often involve the use of solvents with varying polarities, such as hexane, chloroform (B151607), ethyl acetate (B1210297), and methanol, to create crude extracts. These extracts are then subjected to various chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative TLC, to isolate the target compounds.

Table 2: Extraction and Isolation Techniques for this compound

Plant Species Extraction Method Separation & Purification Analytical Method(s)
Ageratum conyzoides Ethanol Extraction, Hydrodistillation Fractionation, Chromatographic analysis Not specified
Ageratum houstonianum Methanol Extraction Preparative TLC GC-MS

Solvent Extraction Techniques

The initial step in isolating this compound from its natural plant sources involves solvent extraction. This process is designed to efficiently remove the compound from the plant matrix. The choice of solvent is critical and is based on the polarity of the target molecule. For chromenes, which are generally lipophilic, a range of organic solvents are employed.

In a study on the leaves of Ageratum houstonianum, a crude extract was prepared using methanol, indicating that polar solvents can effectively extract chromene derivatives from the plant material. nih.gov The general procedure involves macerating the dried and powdered plant material in the chosen solvent, followed by filtration and concentration of the filtrate under reduced pressure to yield a crude extract. This extract contains a complex mixture of phytochemicals, from which the target compound must be isolated.

The selection of an appropriate extraction solvent is a crucial first step in the isolation of bioactive compounds from plant materials. nih.gov The choice depends on the polarity of the target compounds. For chromene derivatives, which are often of intermediate polarity, solvents like methanol, ethanol, chloroform, and ethyl acetate are commonly used. nih.govscispace.com

Table 1: Solvents Used in the Extraction of Chromene Derivatives

SolventPolarityRationale for Use
MethanolPolarEffective for a broad range of compounds, including moderately polar chromenes. nih.gov
ChloroformNonpolarSuitable for extracting less polar compounds.
Ethyl AcetateIntermediateOften used for fractionating crude extracts to isolate compounds of intermediate polarity.

Chromatographic Purification Strategies

Following solvent extraction, the crude extract undergoes a series of chromatographic procedures to isolate this compound in a pure form. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Preparative Thin Layer Chromatography (Prep-TLC)

Preparative Thin Layer Chromatography (Prep-TLC) is a widely used method for the purification of small to moderate quantities of compounds from a mixture. rochester.edunih.gov In the case of isolating chromene derivatives from Ageratum houstonianum, a crude methanol extract was subjected to preparative TLC for purification. nih.gov

The crude extract is typically applied as a band onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then developed in a suitable solvent system, which acts as the mobile phase. For the separation of compounds from the Ageratum extract, a solvent system of chloroform and methanol in a 4:1 ratio was utilized. scispace.com This allows for the separation of the components of the extract based on their polarity. The separated bands can be visualized under UV light, and the band corresponding to the target compound is scraped from the plate. The compound is then eluted from the silica gel using a polar solvent to yield the purified substance.

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful analytical technique for identifying and quantifying volatile and semi-volatile compounds in a mixture. nih.gov After purification by methods like Prep-TLC, GC-MS is employed to confirm the identity and purity of the isolated compound. The retention time in the gas chromatogram provides a characteristic signature for the compound, while the mass spectrum gives information about its molecular weight and fragmentation pattern, allowing for structural elucidation. In the analysis of the Ageratum houstonianum extract, GC-MS was instrumental in identifying the purified compounds. nih.govnih.gov

Table 2: Chromatographic Techniques for the Purification of Chromenes

TechniquePrincipleApplication in Chromene Isolation
Preparative Thin Layer Chromatography (Prep-TLC)Separation based on differential adsorption on a solid stationary phase. rochester.eduIsolation of individual chromene compounds from a crude plant extract. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds in the gas phase followed by detection and structural analysis by mass spectrometry. nih.govIdentification and structural confirmation of the purified chromene derivative. nih.govnih.gov

Synthetic Approaches and Chemical Derivatization

General Synthetic Methodologies for the Chromene Core

The synthesis of the chromene scaffold, a fundamental structure in many natural products and biologically active molecules, has been approached through numerous strategies. These methods often involve the formation of the pyran ring fused to a benzene (B151609) ring. One-pot, multi-component reactions are particularly efficient, allowing for the construction of complex chromene derivatives from simple starting materials in a single step.

Common approaches include the reaction of salicylaldehydes with various partners. For instance, the Petasis condensation utilizes vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by a cyclization step to yield 2H-chromenes. Another strategy is the annulative condensation of salicylaldehydes with molecules like acrylonitrile, mediated by a base such as 4-dimethylaminopyridine (B28879) (DMAP).

Furthermore, cascade reactions, such as the oxa-Michael-Henry reaction of salicylaldehyde (B1680747) derivatives with β-nitrostyrenes, can be catalyzed by simple bases like potassium carbonate to produce 3-nitro-2H-chromenes. Organocatalysis, employing substances like diethylamine, has also proven effective for synthesizing 2-amino-4H-chromenes through a one-pot, three-component reaction involving a phenol, an aryl aldehyde, and malononitrile. nih.gov These varied methodologies provide chemists with a versatile toolkit for accessing the foundational chromene core structure.

Table 1: Overview of General Methodologies for Chromene Core Synthesis

Synthetic Strategy Key Reactants Catalyst/Reagents Chromene Type
Petasis Condensation Salicylaldehyde, Boronic Acid, Amine Heat 2H-Chromene
Annulative Condensation Salicylaldehyde, Acrylonitrile DMAP 3-Cyano-2H-chromene
Oxa-Michael-Henry Cascade Salicylaldehyde, β-Nitrostyrene K2CO3 3-Nitro-2H-chromene
Three-Component Reaction Phenol, Aldehyde, Malononitrile Diethylamine 2-Amino-4H-chromene
Electrophilic Cyclization Propargylic Aryl Ethers I2, ICl, or PhSeBr 3,4-disubstituted 2H-chromene

Specific Synthetic Routes to 6-Vinyl-7-methoxy-2,2-dimethylchromene

While a definitive, published synthesis specifically for this compound is not extensively detailed in the literature, a plausible and chemically sound route can be constructed based on established reactions for analogous chromene natural products. ias.ac.in This proposed pathway involves the initial formation of the chromene core followed by regioselective functionalization of the aromatic ring and subsequent modification to introduce the vinyl group.

A likely synthetic sequence would begin with the synthesis of the 7-methoxy-2,2-dimethylchromene core. This can be achieved through various methods, often starting from a suitably substituted phenol, such as isovanillin, which provides the required methoxy (B1213986) group. The subsequent crucial step is the introduction of a functional group at the C-6 position. The Vilsmeier-Haack reaction is a well-established method for the formylation (introduction of a -CHO group) of electron-rich aromatic rings like the chromene system. ias.ac.in This reaction utilizes phosphoryl chloride and a formamide (B127407) (like N,N-dimethylformamide, DMF) to generate an electrophile that preferentially attacks the electron-rich and sterically accessible C-6 position, yielding 6-formyl-7-methoxy-2,2-dimethylchromene.

With the 6-formyl intermediate in hand, the final step is the conversion of the aldehyde group to a vinyl group (-CH=CH2). The Wittig reaction is the classic and most direct method for this transformation. organic-chemistry.org This reaction involves treating the aldehyde with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). The ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene (the vinyl group) and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org This sequence provides a logical and high-yielding pathway to the target compound.

Development of Synthetic Analogs and Derivatives of this compound

The development of synthetic analogs often stems from a common intermediate, allowing for the creation of a library of related compounds. Using the synthetic logic established for related natural products, the 6-substituted 7-methoxy-2,2-dimethylchromene core is a versatile platform for derivatization. ias.ac.in

Starting from a precursor like 7-methoxy-2,2,6-trimethylchromene, a series of regioselective transformations can be performed at the C-6 methyl group. ias.ac.in For example, benzylic oxidation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can convert the 6-methyl group into a 6-formyl group, yielding the key aldehyde intermediate discussed previously. ias.ac.in

This aldehyde can then be used to generate further analogs. A Grignard reaction with methylmagnesium iodide converts the 6-formyl group into a 6-(1-hydroxyethyl) group, forming an alcohol derivative (a carbinol). ias.ac.in Subsequent oxidation of this secondary alcohol, for instance with manganese dioxide (MnO2), yields the 6-acetyl-7-methoxy-2,2-dimethylchromene analog. ias.ac.in These transformations highlight how a single precursor can be elaborated into a variety of derivatives with different functional groups at the C-6 position, which is crucial for structure-activity relationship studies.

Table 2: Synthetic Analogs and Derivatives

Analog Name/Description Functional Group at C-6 Precursor Key Reagent(s)
6-Formyl-7-methoxy-2,2-dimethylchromene -CHO (Formyl) 7-Methoxy-2,2,6-trimethylchromene DDQ
6-(1-Hydroxyethyl)-7-methoxy-2,2-dimethylchromene -CH(OH)CH3 (Carbinol) 6-Formyl-7-methoxy-2,2-dimethylchromene CH3MgI (Grignard Reagent)
6-Acetyl-7-methoxy-2,2-dimethylchromene -C(O)CH3 (Acetyl) 6-(1-Hydroxyethyl)-7-methoxy-2,2-dimethylchromene MnO2
This compound -CH=CH2 (Vinyl) 6-Formyl-7-methoxy-2,2-dimethylchromene Ph3P=CH2 (Wittig Reagent)

Regioselective Modifications and Functionalization Strategies

The ability to selectively modify specific positions of the chromene structure is paramount for targeted synthesis. The substitution pattern of this compound is a product of highly regioselective reactions. The functionalization of the aromatic ring of the chromene core is governed by the directing effects of the existing substituents.

The ether oxygen of the pyran ring and the methoxy group at C-7 are both strong electron-donating, ortho-, para-directing groups. In electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack formylation, these groups activate the aromatic ring and direct the incoming electrophile. The C-6 position is para to the pyran oxygen and ortho to the C-7 methoxy group, making it a highly activated and sterically accessible site for electrophilic attack, thus ensuring high regioselectivity for C-6 functionalization. ias.ac.in

A different strategy for regioselective modification involves targeting a specific functional group already on the ring, rather than the ring itself. The conversion of 7-methoxy-2,2,6-trimethylchromene to its 6-formyl derivative via DDQ oxidation is an excellent example. ias.ac.in This reaction is a benzylic oxidation, specifically targeting the C-H bonds of the methyl group attached to the aromatic ring (the benzylic position). It does not affect the other C-H bonds on the aromatic ring or the gem-dimethyl groups at C-2, demonstrating a functional-group-specific regioselectivity that is complementary to electrophilic aromatic substitution. These distinct strategies provide chemists with precise control over the functionalization of the chromene scaffold.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy identifies the chemical environment of each hydrogen atom in the molecule. The spectrum would be expected to show distinct signals for the protons of the gem-dimethyl group, the methoxy (B1213986) group, the vinylic protons, the protons on the chromene ring, and the aromatic protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the connectivity of these protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-Vinyl-7-methoxy-2,2-dimethylchromene would give a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aliphatic, olefinic, aromatic, ether-linked).

Two-Dimensional NMR Techniques (e.g., Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC))

2D NMR techniques are instrumental in establishing the precise connectivity within the molecule.

HMQC correlates proton signals with the carbon signals of the atoms to which they are directly attached, confirming C-H one-bond connections.

HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as linking the vinyl group and the methoxy group to the correct positions on the aromatic ring.

Interactive Data Table: Predicted NMR Data

Atom PositionPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)Key HMBC Correlations
2-~75-80Protons at C-3 to C-2
2-(CH₃)₂~1.4 (s, 6H)~25-30Protons of CH₃ to C-2 and other CH₃
3~5.5 (d, 1H)~120-125Proton at C-3 to C-2, C-4, C-4a
4~6.2 (d, 1H)~130-135Proton at C-4 to C-3, C-4a, C-5
5~6.5 (s, 1H)~110-115Proton at C-5 to C-4, C-4a, C-6, C-7
6-~125-130Proton at C-5 to C-6
6-Vinyl CH~6.7 (dd, 1H)~135-140Vinyl protons to C-6, C-5, C-7
6-Vinyl CH₂~5.2, ~5.7 (d, 2H)~110-115Vinyl protons to C-6
7-~155-160Methoxy protons to C-7
7-OCH₃~3.8 (s, 3H)~55-60Methoxy protons to C-7
8~6.9 (s, 1H)~100-105Proton at C-8 to C-4a, C-6, C-7
4a-~115-120Protons at C-5, C-4 to C-4a
8a-~150-155Proton at C-8 to C-8a

Note: This table contains predicted data based on known values for similar structures and is for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the compound, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₁₄H₁₆O₂), the expected molecular ion peak [M]⁺ would be observed at m/z 216.1150. The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing characteristic losses of fragments such as a methyl group (M-15) or other parts of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching of the vinyl and aromatic groups (~3000-3100 cm⁻¹)

C-H stretching of the aliphatic methyl and methoxy groups (~2850-2960 cm⁻¹)

C=C stretching of the vinyl and aromatic rings (~1600-1650 cm⁻¹ and ~1450-1580 cm⁻¹, respectively)

C-O stretching of the ether linkages (~1000-1300 cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The chromene ring system, along with the vinyl and methoxy substituents, constitutes a conjugated system that would absorb UV light. The spectrum would show one or more absorption maxima (λ_max) in the UV region, characteristic of the π to π* transitions of the conjugated system.

Computational and In Silico Investigations of 6 Vinyl 7 Methoxy 2,2 Dimethylchromene

Molecular Docking Studies on Biological Targets

Molecular docking simulations have been employed to investigate the binding affinity and interaction patterns of 6-Vinyl-7-methoxy-2,2-dimethylchromene with key biological targets implicated in pathological processes. These in-silico studies provide valuable insights into the compound's potential inhibitory mechanisms at a molecular level.

Computational docking studies have explored the interaction of this compound with the catalytic domains of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), two enzymes known for their role in the degradation of the extracellular matrix.

This compound was found to bind to the catalytic domain of the MMP-2 enzyme. nih.gov The total intermolecular energy for this interaction was calculated to be -7.20 kcal/mol. nih.gov The total interacting surface area between the compound and the MMP-2 catalytic domain was determined to be 602.848 Ų. nih.gov

The compound also demonstrated interaction with the catalytic domain of MMP-9. nih.gov The docking simulation resulted in a total intermolecular energy of -8.39 kcal/mol for this binding interaction. nih.gov The total surface area involved in the interaction with the MMP-9 catalytic domain was calculated as 631.14 Ų. nih.gov

The binding affinity of this compound for MMP-2 and MMP-9 was quantified by its free energy of binding (ΔG) and estimated inhibition constant (Ki). For the interaction with MMP-2, the binding energy was -6.59 kcal/mol, with a corresponding Ki of 14.70 μM. nih.gov The interaction with MMP-9 showed a binding energy of -6.08 kcal/mol and a Ki of 34.8 μM. nih.gov

Binding Metrics for this compound with MMPs
Target EnzymeBinding Energy (ΔG) (kcal/mol)Inhibition Constant (Ki) (μM)Total Intermolecular Energy (kcal/mol)
MMP-2-6.5914.70-7.20
MMP-9-6.0834.8-8.39

A detailed analysis of the docking results revealed specific amino acid residues involved in the binding of this compound to the MMPs.

For MMP-2 , the compound interacted with a series of amino acid residues including L83, V117, L116, H120, L137, Y142, T145, I141, A139, P134, G135, and A136. nih.gov The binding was characterized by:

Hydrophobic Interactions : Six carbon atoms (C3, C9, C11, C12, C13, C14) of the compound were involved in hydrophobic interactions with residues LEU116, HIS120, LEU137, and TYR142. nih.gov

Pi-Pi Interactions : Two carbon atoms (C10, C11) participated in a pi-pi stacking interaction with the residue TYR142. nih.gov

No hydrogen bonds or cation-pi interactions were observed in this binding model. nih.gov

For MMP-9 , the key interacting residues were identified as Y420, P421, M422, Y423, G186, L187, L188, A189, E402, and H401. nih.gov The specific interactions included:

Hydrophobic Interactions : Two carbon atoms (C6, C13) of the compound formed hydrophobic contacts with residues HIS401 and TYR420. nih.gov

Pi-Pi Interactions : Three carbon atoms (C3, C4, C8) were engaged in pi-pi interactions with residues HIS401 and TYR423. nih.gov

Polar Bonds : A polar bond was observed between one of the oxygen atoms (O1) of the compound and the amino acid residue HIS401. nih.gov

Amino Acid Interactions of this compound with MMPs
Target EnzymeInteraction TypeInteracting Compound AtomsInteracting Amino Acid Residues
MMP-2HydrophobicC3, C9, C11, C12, C13, C14LEU116, HIS120, LEU137, TYR142
Pi-PiC10, C11TYR142
MMP-9HydrophobicC6, C13HIS401, TYR420
Pi-PiC3, C4, C8HIS401, TYR423
Polar BondO1HIS401

In-silico docking was also performed to evaluate the interaction between this compound and the Polo-like Kinase-1 (PLK1) enzyme, a key regulator of the cell cycle. nih.govnih.gov The study predicted a binding energy (ΔG) of -5.91 kcal/mol and an estimated inhibition constant (Ki) of 46.68 μM. nih.govnih.gov The total intermolecular energy for the docking interaction was -6.45 kcal/mol, with a total interacting surface area of 600.396 Ų. nih.gov

The analysis identified several types of interactions:

Hydrophobic Interactions : Seven carbon atoms of the compound were predicted to be involved in hydrophobic interactions with seven amino acid residues of the PLK1 enzyme: L59, C67, A80, V114, L130, C133, and F183. nih.gov

Pi-Pi Interaction : A pi-pi interaction was also observed between the compound and the F183 residue. nih.gov

No hydrogen bonds or cation-pi interactions were noted in the simulation. nih.gov

Binding Metrics and Interactions for this compound with PLK1
Binding MetricValue
Binding Energy (ΔG)-5.91 kcal/mol
Inhibition Constant (Ki)46.68 μM
Total Intermolecular Energy-6.45 kcal/mol
Interacting Amino Acid Residues (Hydrophobic)L59, C67, A80, V114, L130, C133, F183
Interacting Amino Acid Residues (Pi-Pi)F183

Interaction with Polo-like Kinases-1 (PLK1) Enzyme

PLK1 Kinase Domain Binding

Computational docking studies have revealed that this compound interacts with the catalytic kinase domain of human Polo-like kinase 1 (PLK1). This interaction is a critical aspect of its potential as an inhibitor of PLK1, a key regulator of the cell cycle. The binding of this chromene derivative to the kinase domain suggests a mechanism of action that involves interference with the enzymatic activity of PLK1.

Binding Energies and Inhibition Constants (Ki, ΔG)

The interaction between this compound and the PLK1 kinase domain has been quantified through the calculation of binding energies and inhibition constants. The free energy of binding (ΔG) for this interaction was determined to be -5.91 kcal/mol. nih.gov The estimated inhibition constant (Ki) was calculated to be 46.68 μM. nih.gov These values provide a measure of the affinity of the compound for the PLK1 kinase domain.

Binding Affinity of this compound with PLK1 Kinase Domain

ParameterValue
Free Energy of Binding (ΔG)-5.91 kcal/mol nih.gov
Inhibition Constant (Ki)46.68 μM nih.gov
Identification of Key Amino Acid Residues Involved in Interaction

The stability of the complex between this compound and the PLK1 kinase domain is maintained through interactions with several key amino acid residues. In-silico analysis identified that 13 amino acid residues of the PLK1 kinase domain are involved in the interaction: R134, R136, L59, G60, C67, A80, F183, L132, C133, E131, V114, L130, and E140. nih.gov

A more detailed examination of the binding mode revealed that hydrophobic interactions play a significant role. Seven carbon atoms of the chromene derivative were predicted to be involved in hydrophobic interactions with seven amino acid residues of the enzyme: L59, C67, A80, V114, L130, C133, and F183. nih.gov Furthermore, a π-π stacking interaction was observed between the compound and the F183 residue. nih.gov No hydrogen bond or cation-pi interactions were detected in this particular docking study. nih.gov The total intermolecular energy of docking was found to be -6.45 kcal/mol, with a total interacting surface area of 600.396 Ų. nih.gov

Key Amino Acid Residues in the Interaction between this compound and PLK1 Kinase Domain

Amino Acid ResidueType of Interaction
L59Hydrophobic nih.gov
C67Hydrophobic nih.gov
A80Hydrophobic nih.gov
V114Hydrophobic nih.gov
L130Hydrophobic nih.gov
C133Hydrophobic nih.gov
F183Hydrophobic, π-π stacking nih.gov

Molecular Dynamics Simulations for Ligand-Target Stability

While specific molecular dynamics (MD) simulation data for the this compound-PLK1 complex are not extensively detailed in the provided literature, it is a standard computational method to assess the stability of such ligand-protein interactions over time. For similar natural product inhibitors targeting protein kinases, 50-nanosecond MD simulations have been conducted, which generally have shown the resulting complexes to be stable. This suggests that the docked pose of this compound within the PLK1 kinase domain is likely to be maintained in a dynamic physiological environment.

Predictive Modeling of Pharmacological and Metabolic Profiles

Predictive modeling, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, has been applied to compounds analogous to this compound. These in-silico assessments suggest favorable pharmacological and metabolic properties. The analysis indicates that such compounds may be capable of crossing the Blood-Brain Barrier (BBB). researchgate.net Furthermore, predictions point towards enhanced hydrophobicity, oral bioavailability, and plasma protein binding when compared to standard drugs. researchgate.net

Biological Activities and Mechanistic Studies of 6 Vinyl 7 Methoxy 2,2 Dimethylchromene in Vitro and Preclinical

Anticancer Potential and Underlying Molecular Mechanisms

The exploration of 6-Vinyl-7-methoxy-2,2-dimethylchromene in oncology has been driven by its potential to interact with molecular targets that are crucial for tumor growth and metastasis. While a comprehensive experimental profile is still emerging, computational analyses have provided a foundational understanding of its possible mechanisms of action, particularly through the inhibition of specific enzymes.

Inhibitory Effects on Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG-2)

Based on a comprehensive review of publicly available scientific literature, no direct in vitro experimental data was found regarding the specific inhibitory or cytotoxic effects of this compound on the HCT-116, MCF-7, or HepG-2 cancer cell lines.

Induction of Apoptosis and Programmed Cell Death Pathways

There is currently no available in vitro or preclinical experimental evidence in the scientific literature detailing the capacity of this compound to induce apoptosis or activate programmed cell death pathways in cancer cells.

Modulation of Cell Cycle Progression (e.g., G1, S, G2/M phases)

A review of existing scientific research indicates a lack of published in vitro studies investigating the effects of this compound on the modulation of cell cycle progression in cancerous cell lines.

Interference with Tubulin Polymerization

There is no direct experimental data available in the scientific literature to confirm that this compound interferes with tubulin polymerization or microtubule dynamics.

Disruption of Tumor Vasculature

No preclinical or in vitro studies have been published to date that specifically investigate the potential of this compound to act as a vascular disrupting agent or to interfere with tumor vasculature.

Enzymatic Inhibition as a Therapeutic Strategy (e.g., MMPs, PLK1)

In silico molecular docking studies have been a primary method for investigating the anticancer potential of this compound. These computational models predict how the compound might bind to and inhibit key enzymes that play a critical role in cancer.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases, specifically MMP-2 and MMP-9 (also known as gelatinases), are crucial for the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. Computational studies have explored the interaction between this compound and the catalytic domains of these enzymes. researchgate.net

The analysis predicted that the compound interacts with the catalytic domains of both MMP-2 and MMP-9 primarily through hydrophobic and pi-pi interactions. researchgate.net For MMP-2, key interactions were predicted with amino acid residues such as LEU116, HIS120, and TYR142. researchgate.net For MMP-9, interactions were noted with HIS401 and TYR423, among others. researchgate.net These molecular interactions suggest a potential inhibitory activity. researchgate.net

Table 1: Predicted Binding Affinity and Inhibition Constants for MMPs

Target Enzyme Binding Free Energy (kcal/mol) Estimated Inhibition Constant (Ki) (μM)
MMP-2 -6.59 14.70

Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, and its overexpression is a common feature in many types of cancer, making it an attractive target for anticancer therapies. researchgate.net An in silico study assessed the potential of this compound to inhibit PLK1. researchgate.net

The docking simulation showed that the compound could fit into the catalytic domain of PLK1, interacting with 13 different amino acid residues, including L59, C67, A80, V114, L130, and F183, through hydrophobic and π-π stacking interactions. researchgate.net Although its predicted binding affinity was moderate compared to other compounds tested in the same study, it nonetheless indicates a potential for PLK1 inhibition. researchgate.net

Table 2: Predicted Binding Affinity and Inhibition Constant for PLK1

Target Enzyme Binding Free Energy (kcal/mol) Estimated Inhibition Constant (Ki) (μM)

Antimicrobial Activity

Antibacterial Spectrum (e.g., Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Enterobacter aerogenes)

While this compound is a known constituent of plant extracts that have been investigated for antimicrobial properties, specific studies detailing the antibacterial spectrum of the isolated compound against key pathogens are not extensively available in the current scientific literature.

Research on the essential oil of Ageratum conyzoides, where this compound is a component, has shown varied and sometimes marginal activity. For instance, one study reported Minimum Inhibitory Concentration (MIC) values for the essential oil against Bacillus cereus at 313 µg/mL and against Staphylococcus aureus at 2500 µg/mL . Another study on crude extracts from Ageratum houstonianum, which also contains this chromene derivative, demonstrated inhibitory zones against a panel of bacteria including Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Enterobacter aerogenes researchgate.net. However, these results reflect the combined effect of all compounds within the extracts and not the specific activity of this compound itself.

Further investigation is required to isolate and evaluate the pure compound to determine its direct antibacterial efficacy and spectrum against these and other clinically relevant bacteria.

Investigation of Antibacterial Mechanisms

The precise antibacterial mechanisms of this compound have not been elucidated in dedicated studies. Research into the mechanisms of action for chromene derivatives, in general, suggests various potential pathways, but these are not specific to the 6-vinyl-substituted variant. Without targeted mechanistic studies on this particular compound, any discussion of its mode of antibacterial action would be speculative.

Antiparasitic Activity

Efficacy against Protozoan Trophozoites (e.g., Giardia duodenalis)

This compound has been identified as a primary chemical component in the essential oils of Ageratum conyzoides . These essential oils have demonstrated significant efficacy against the trophozoites of the protozoan parasite Giardia duodenalis, the causative agent of giardiasis .

In an experimental study, essential oils derived from the leaves with purple flowers (LW-P) and from the flowering parts (FP) of Ageratum conyzoides, both containing this compound, were found to be highly active against G. duodenalis trophozoites. The half-maximal inhibitory concentration (IC50) values were determined to be 35.00 ± 0.50 μg/mL for the LW-P essential oil and 89.33 ± 0.41 μg/mL for the FP essential oil, indicating a potent cytotoxic effect on the parasite .

Observed Ultrastructural Modifications in Parasitic Cells (e.g., Flagella, Ventral Discs, Nuclei, Cellular Vacuoles, Chromatin)

Exposure of Giardia duodenalis trophozoites to crude extracts of Ageratum conyzoides, containing this compound, has been shown to induce significant ultrastructural modifications. Transmission electron microscopy (TEM) revealed degenerative changes to key cellular structures that are vital for the parasite's survival and pathogenicity .

The observed modifications suggest that the antiparasitic action of the extract, and potentially its active chromene constituents, involves the disruption of the parasite's cellular integrity and attachment capabilities.

| Chromatin | Chromatin Loss | |

Proposed Anti-Parasitic Mechanisms (e.g., Direct Action, Immunomodulatory Properties)

The primary proposed anti-parasitic mechanism of action for extracts containing this compound against Giardia duodenalis is through direct action on the parasite, leading to cell death. The observed ultrastructural damage to the flagella and ventral discs is particularly significant. These structures are crucial for the parasite's motility and its ability to attach to the host's intestinal cells, a critical step in establishing infection.

By causing the degeneration of these attachment structures, the compound may effectively inhibit the parasite's ability to colonize the intestine, thereby preventing the progression of giardiasis. This suggests a direct cytotoxic effect that compromises the physical integrity and function of the parasitic cell.

Antioxidant Activity

The ability of a compound to counteract oxidative stress is a key indicator of its therapeutic potential. The antioxidant activity of this compound has been inferred from studies on extracts containing this compound, evaluated through several standard assays.

Free Radical Scavenging Assays (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate a compound's ability to act as a free radical scavenger. The DPPH radical is a stable free radical that shows a characteristic deep purple color, which fades to yellow upon reduction by an antioxidant compound. This color change, measured by spectrophotometry, allows for the determination of radical scavenging activity.

In a study of rutabaga (Brassica napus napobrassica) seed extracts, where this compound was identified as a constituent, the methanol (B129727) extract demonstrated notable antioxidant activity. At a concentration of 50 µg/mL, this extract achieved a 52.95% inhibition of the DPPH free radical, indicating significant scavenging capacity. researchgate.net

Table 1: DPPH Free Radical Scavenging Activity of an Extract Containing this compound

Extract SourceActive Compound ClassAssayConcentration% Inhibition
Methanol extract of Rutabaga SeedsChromenesDPPH50 µg/mL52.95%

Ion Chelation Potential

The chelation of metal ions, particularly transition metals like iron and copper, is another important antioxidant mechanism. By binding to these ions, a compound can prevent them from participating in the Fenton reaction, which generates highly destructive hydroxyl radicals. While ion chelation assays are standard for evaluating antioxidant potential in the broader class of chromene and coumarin (B35378) derivatives, specific studies measuring the ion chelation capacity of pure this compound were not identified in the reviewed literature. mdpi.comresearchgate.net

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathology of numerous diseases. Compounds with anti-inflammatory properties are therefore of significant scientific interest. The chromene scaffold is present in many compounds known to possess anti-inflammatory effects. nih.govbiointerfaceresearch.com

Preclinical investigations into extracts containing this compound have utilized the 15-lipoxygenase (15-LOX) inhibition assay. The 15-LOX enzyme is involved in the biosynthesis of inflammatory mediators. In a study on rutabaga seed extracts, the cyclohexane (B81311) (CYHA), dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc) fractions demonstrated moderate anti-15-LOX activity, with inhibition levels recorded at less than 30%. researchgate.net

Table 2: Anti-inflammatory (15-LOX) Activity of Extracts Containing this compound

Extract SourceAssayResult
Cyclohexane (CYHA) Extract15-LOX Inhibition< 30% Inhibition
Dichloromethane (DCM) Extract15-LOX Inhibition< 30% Inhibition
Ethyl Acetate (EtOAc) Extract15-LOX Inhibition< 30% Inhibition

Antidiabetic Potential

The therapeutic potential of natural compounds in managing diabetes mellitus is an active area of research. Many plant-derived molecules are screened for their ability to lower blood glucose, often through mechanisms like the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. While the broader class of chromene derivatives has been investigated for a wide range of pharmacological activities, including antidiabetic properties, no preclinical studies specifically evaluating the antidiabetic potential of this compound were found in the reviewed literature. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

While direct and comprehensive structure-activity relationship (SAR) studies on this compound and its specific derivatives are limited, insights can be drawn from research on the broader chromene and chromone (B188151) chemical classes.

The chromene ring system is a well-established pharmacophore, and its biological activity is highly dependent on the nature and position of its substituents. nih.govbiointerfaceresearch.com For the anti-inflammatory activity of related chromone structures, it has been observed that the presence of electron-donating groups at positions C-6 and C-7 of the core structure can enhance biological activity. nih.gov This observation is particularly relevant to this compound, which possesses an electron-donating vinyl group at the C-6 position and a methoxy (B1213986) group at the C-7 position. This substitution pattern aligns with the structural features associated with heightened anti-inflammatory effects in similar heterocyclic systems.

Furthermore, studies on the antioxidant activity of related coumarin derivatives (a class of benzopyran-2-ones) also emphasize the importance of the substitution pattern, particularly at the C-6 and C-7 positions, for potent activity. mdpi.com The collective evidence suggests that the specific arrangement of the vinyl and methoxy groups on the chromene nucleus of this compound is likely a key determinant of its observed antioxidant and anti-inflammatory properties.

Future Research Directions and Therapeutic Implications of 6 Vinyl 7 Methoxy 2,2 Dimethylchromene

Optimization of Synthetic Methodologies for Scalable Production

The future development of 6-Vinyl-7-methoxy-2,2-dimethylchromene as a therapeutic agent hinges on the establishment of efficient and scalable synthetic routes. While numerous methods exist for the synthesis of the chromene core, future research must focus on optimizing these for industrial-scale production. semanticscholar.orgsemanticscholar.org Key areas for investigation include:

Green Chemistry Approaches: Exploring eco-friendly synthetic strategies is crucial to minimize the environmental impact of production. ijpsjournal.comingentaconnect.comnih.gov This includes the use of sustainable solvents, reusable catalysts, and energy-efficient reaction conditions such as microwave-assisted synthesis. researchgate.net The principles of green chemistry, such as high atom economy and low E-factor, should guide the development of new synthetic protocols. nih.gov

Catalyst Development: The identification of novel and efficient catalysts can significantly improve reaction yields and reduce reaction times. semanticscholar.org Research into heterogeneous catalysts could simplify purification processes and allow for catalyst recycling, thereby reducing costs.

Process Optimization: A thorough investigation of reaction parameters, such as temperature, pressure, and reactant concentrations, is necessary to maximize the yield and purity of this compound. Design of Experiments (DoE) methodologies can be employed to systematically optimize these parameters.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for Scalable Production

Synthetic Approach Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. researchgate.net Optimization of microwave parameters, scale-up feasibility studies.
Catalytic Methods High efficiency, potential for stereoselectivity, reusability of catalysts. semanticscholar.org Development of novel, robust, and recyclable catalysts.

| Green Chemistry Protocols | Reduced environmental impact, use of sustainable resources. ijpsjournal.comingentaconnect.comnih.gov | Identification of suitable green solvents and catalysts. |

Identification and Exploration of Novel Biological Targets

Initial computational studies have identified Polo-like kinase 1 (PLK1) as a primary biological target for this compound. PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is a hallmark of many cancers, making it an attractive therapeutic target. nih.govnih.gov Future research should aim to:

Validate PLK1 Inhibition: Experimental validation of the inhibitory activity of this compound against PLK1 is a critical next step. This would involve in vitro kinase assays to determine its potency and selectivity.

Explore Off-Target Effects: A comprehensive screening against a panel of other kinases and relevant biological targets is necessary to assess the selectivity of the compound and identify any potential off-target effects.

Identify Novel Targets: Unbiased screening approaches, such as proteomics and chemical genetics, could reveal additional, previously unknown biological targets of this compound, potentially uncovering novel mechanisms of action and therapeutic applications.

Several natural products have been identified as PLK1 inhibitors, as summarized in Table 2.

Table 2: Examples of Natural Product-Derived PLK1 Inhibitors

Compound Source Reported Activity
Scytonemin Marine natural product Micromolar non-specific ATP competitor of PLK1. nih.gov
Baicalein Scutellaria baicalensis Covalently binds to PLK1, inhibiting its kinase activity. acs.org

| Baicalin | Scutellaria baicalensis | Covalently binds to PLK1, inhibiting its kinase activity. acs.org |

Lead Optimization and Analog Development for Enhanced Efficacy and Selectivity

While this compound shows promise, lead optimization and the development of analogs are essential to enhance its therapeutic potential. Structure-activity relationship (SAR) studies will be central to this effort, aiming to improve potency, selectivity, and pharmacokinetic properties. orientjchem.org Key strategies include:

Modification of the Chromene Scaffold: Systematic modifications of the 2,2-dimethylchromene core can be explored to improve binding affinity and selectivity for PLK1.

Alteration of the Vinyl Group: The vinyl substituent at the 6-position offers a site for chemical modification to modulate the compound's electronic and steric properties, which could influence its biological activity.

Introduction of Functional Groups: The addition of various functional groups to the aromatic ring could enhance interactions with the target protein and improve physicochemical properties.

Computational modeling and molecular docking studies will be invaluable in guiding the rational design of new analogs with improved profiles. tbzmed.ac.ir

In-depth Mechanistic Elucidation of Biological Activities

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its clinical development. Given its putative role as a PLK1 inhibitor, research should focus on:

Cell Cycle Analysis: Investigating the effects of the compound on cell cycle progression in cancer cell lines. Inhibition of PLK1 is expected to induce a G2/M phase arrest. patsnap.comresearchgate.netnih.gov

Apoptosis Induction: Determining whether the compound can induce programmed cell death (apoptosis) in cancer cells, a common outcome of PLK1 inhibition. nih.govspandidos-publications.comresearchgate.netnih.gov

Downstream Signaling Pathways: Identifying the downstream signaling pathways affected by the compound's interaction with PLK1. This could involve monitoring the phosphorylation status of known PLK1 substrates and assessing the impact on pathways that regulate mitosis and cell survival. frontiersin.orgnih.gov

The known consequences of PLK1 inhibition are summarized in Table 3.

Table 3: Cellular Consequences of PLK1 Inhibition

Cellular Process Effect of PLK1 Inhibition
Cell Cycle G2/M arrest. patsnap.comresearchgate.netnih.gov
Cell Death Induction of apoptosis. nih.govspandidos-publications.comresearchgate.netnih.gov
Genomic Stability Can lead to genomic instability in cancer cells. oncotarget.com

| Autophagy | Regulation of autophagy in some cancer types. nih.govnih.gov |

Translational Research Perspectives and Preclinical Development Strategies

The ultimate goal is to translate the promising in vitro findings into effective clinical applications. A robust preclinical development program is essential for this compound and its optimized analogs. This will involve:

In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in relevant animal models of cancer. researchgate.netresearchgate.net This will help determine its therapeutic potential and establish a preliminary dosing regimen.

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile in preclinical models.

Biomarker Development: Identifying predictive biomarkers that can help select patients who are most likely to respond to treatment with this compound. Given its proposed mechanism, tumors with high PLK1 expression could be a key patient population. oncotarget.com

The development of natural products and their derivatives as anticancer drugs has a long and successful history, providing a strong rationale for the continued investigation of promising compounds like this compound. suny.edunih.govresearchgate.netnih.govencyclopedia.pub

Q & A

Basic: How is 6-Vinyl-7-methoxy-2,2-dimethylchromene identified and isolated from plant sources?

Methodological Answer:
The compound is typically isolated via sequential solvent extraction and chromatographic techniques. For example, leaves of Calea species are macerated with ethanol or petrol-EtOAc (1:1 v/v), followed by column chromatography using silica gel and elution with MeOH-H₂O mixtures of decreasing polarity . Structural identification relies on 1D/2D-NMR and mass spectrometry (MS) to confirm the chromene backbone, methoxy, and vinyl substituents. In Calea pinnatifida, chromenes like 6-acetyl-7-methoxy-2,2-dimethylchromene were purified using preparative TLC and spectral analysis .

Basic: What analytical techniques are used to validate the purity and structure of synthesized this compound?

Methodological Answer:
Critical techniques include:

  • Reverse-phase HPLC for purity assessment (e.g., applied to precocene analogs like 7-methoxy-2,2-dimethylchromene) .
  • 1H/13C-NMR for stereochemical confirmation, particularly to resolve methoxy and vinyl group positions.
  • High-resolution MS to verify molecular mass (e.g., exact mass data for related chromenes in metabolomics studies) .
  • Gas chromatography-MS (GC-MS) for volatile derivatives, as demonstrated in essential oil component analysis .

Advanced: What synthetic strategies are available for this compound?

Methodological Answer:
Synthesis often involves condensation reactions and epoxidation . For analogous chromenes:

  • Condensation : 4-cyanophenol reacts with 1,1-diethoxy-3-methyl-2-butene in pyridine to form 6-cyano-2,2-dimethylchromene, which can be modified .
  • Enzyme-catalyzed synthesis : Epoxidation of chromene derivatives using enzymes like cytochrome P450 for stereoselective oxidation .
  • Regioselective functionalization : Introducing the vinyl group via Wittig or Heck coupling after constructing the chromene core .

Advanced: How does the compound’s structure relate to its bioactivity against pathogens like Leishmania or Plasmodium?

Methodological Answer:
The methoxy group at C7 and vinyl substituent at C6 are critical for bioactivity. Studies on related chromenes show:

  • Anti-leishmanial activity : 6-Acetyl-7-methoxy-2,2-dimethylchromene (C143) from Calea pinnatifida exhibited moderate activity (IC₅₀ ~20 μM) against Leishmania amazonensis .
  • Antiplasmodial effects : Methoxyflavones (e.g., 5-hydroxy-4',7-dimethoxyflavone) from Calea zacatechichi showed IC₅₀ values of 4–40 μM against Plasmodium falciparum , suggesting methoxy positioning influences membrane disruption.
  • Mosquitocidal activity : 6-Acetyl-7-methoxy-2,2-dimethylchromene acts as an adulticide against Aedes aegypti , likely due to hydrophobic interactions with insect neuronal receptors.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values for antiplasmodial activity ) arise from differences in:

  • Assay conditions : Standardize protocols (e.g., parasite strain, cell viability assays).
  • Compound purity : Validate via HPLC and NMR to exclude co-eluting impurities.
  • Structural analogs : Compare activity across derivatives (e.g., 6-vinyl vs. 6-acetyl groups) to isolate functional group contributions.
  • Mechanistic studies : Use fluorescent probes (e.g., chromene-carbonitriles ) to track cellular uptake and target engagement.

Advanced: What is the role of this compound in plant chemical ecology?

Methodological Answer:
In plants like Ageratina altissima, chromenes act as defense compounds . For example:

  • Insecticidal properties : 6-Acetyl-7-methoxy-2,2-dimethylchromene targets mosquito adults by disrupting neuronal ion channels .
  • Phytoalexin activity : Methoxy chromenes in Calea species inhibit pathogen growth via membrane permeabilization .
  • Ecological interactions : The vinyl group may enhance volatility for allelopathic effects, as seen in related terpenoids .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage : Keep at <-20°C in airtight, light-protected containers to prevent oxidation of the vinyl group .
  • Solubility : Use DMSO or ethanol for in vitro assays; avoid aqueous buffers due to hydrophobicity .
  • Degradation monitoring : Track via TLC or HPLC for oxidation byproducts (e.g., epoxides or quinones) .

Advanced: How can computational modeling optimize derivatives of this compound for enhanced bioactivity?

Methodological Answer:

  • Docking studies : Model interactions with targets like Plasmodium falcipain or insect GABA receptors using software like AutoDock .
  • QSAR analysis : Correlate substituent electronic properties (e.g., Hammett constants for methoxy groups) with bioactivity .
  • MD simulations : Predict stability of chromene-protein complexes to guide synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.